2-amino-N-(2-hydroxyethyl)acetamide
Overview
Description
2-amino-N-(2-hydroxyethyl)acetamide is an organic compound with the molecular formula C4H10N2O2 and a molecular weight of 118.13 g/mol . It is characterized by the presence of an amino group, a hydroxyethyl group, and an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-N-(2-hydroxyethyl)acetamide can be synthesized through the reaction of 2-aminoethanol with acetic anhydride. The reaction proceeds as follows :
Reaction of 2-aminoethanol with acetic anhydride: This step involves the nucleophilic attack of the amino group of 2-aminoethanol on the carbonyl carbon of acetic anhydride, resulting in the formation of this compound.
Purification: The crude product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification systems to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed in the presence of water or acidic conditions to yield ethanolamine and acetic acid.
Esterification: The hydroxyl group can react with acids under specific conditions to form esters.
Substitution Reactions: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Water or acidic conditions (e.g., hydrochloric acid).
Esterification: Carboxylic acids or acid anhydrides in the presence of catalysts.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Ethanolamine and acetic acid.
Esterification: Esters of this compound.
Substitution Reactions: Substituted derivatives of this compound.
Scientific Research Applications
2-amino-N-(2-hydroxyethyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence biochemical pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-amino-N-(2-hydroxyethyl)acetamide can be compared with other similar compounds, such as:
N-(2-hydroxyethyl)ethylenediamine: This compound has a similar structure but contains an additional amino group, making it more versatile in certain chemical reactions.
2-aminoethanol: This compound lacks the acetamide group and is primarily used as a precursor in the synthesis of this compound.
Ethanolamine: Similar to 2-aminoethanol but without the acetamide group, it is used in various industrial and pharmaceutical applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-3-4(8)6-1-2-7/h7H,1-3,5H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBMKOJOGRVLNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554779 | |
Record name | N-(2-Hydroxyethyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75007-28-2 | |
Record name | N-(2-Hydroxyethyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-(2-hydroxyethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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